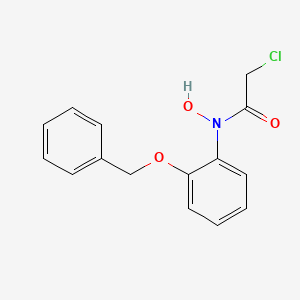![molecular formula C13H10ClN5O2 B13990833 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine CAS No. 33265-58-6](/img/structure/B13990833.png)
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds It features a purine ring substituted with a chloro group at the 6-position and a 2-(4-nitrophenyl)ethyl group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions for this method include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: 6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine: A reduced form with an amino group instead of a nitro group.
9-[2-(4-nitrophenyl)ethyl]-9h-purine: Lacks the chloro substitution.
6-Chloro-9-[2-(4-methylphenyl)ethyl]-9h-purine: Contains a methyl group instead of a nitro group.
Uniqueness
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is unique due to the presence of both a chloro and a nitrophenyl group, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
33265-58-6 |
|---|---|
Fórmula molecular |
C13H10ClN5O2 |
Peso molecular |
303.70 g/mol |
Nombre IUPAC |
6-chloro-9-[2-(4-nitrophenyl)ethyl]purine |
InChI |
InChI=1S/C13H10ClN5O2/c14-12-11-13(16-7-15-12)18(8-17-11)6-5-9-1-3-10(4-2-9)19(20)21/h1-4,7-8H,5-6H2 |
Clave InChI |
DYODDZLYLWSZJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



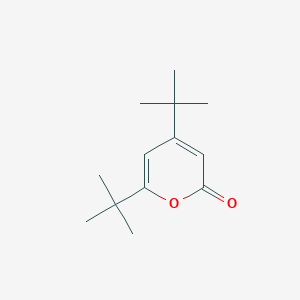
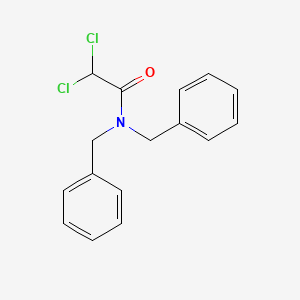
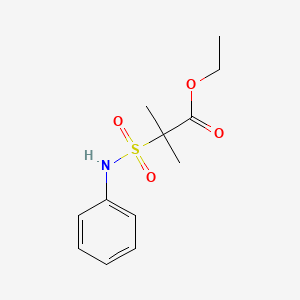
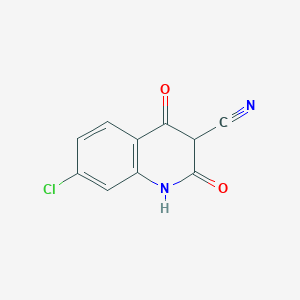
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
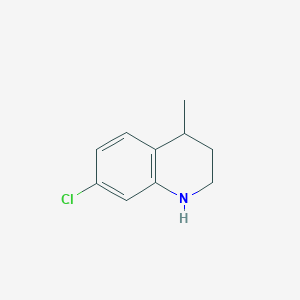
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
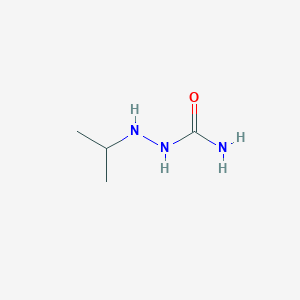
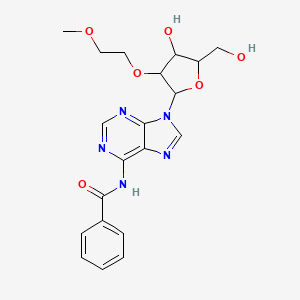
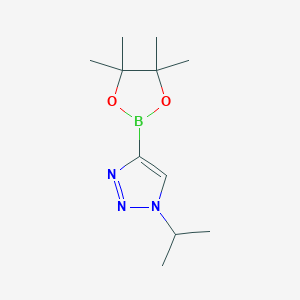
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
